molecular formula C24H44O12 B12285280 1-Oxododecyl-beta-D-maltoside

1-Oxododecyl-beta-D-maltoside

Cat. No.: B12285280
M. Wt: 524.6 g/mol
InChI Key: QUZIQDPFBOROML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxododecyl-beta-D-maltoside is a non-ionic surfactant with the molecular formula C24H44O12. It is commonly used in biochemical and biophysical research due to its ability to solubilize membrane proteins while maintaining their native structure and activity . This compound is particularly valuable in studies involving membrane protein crystallization and structural analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oxododecyl-beta-D-maltoside can be synthesized through the reaction of dodecanol with maltose in the presence of an acid catalyst. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the glycosidic bond between the dodecanol and maltose .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as crystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Oxododecyl-beta-D-maltoside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Oxododecyl-beta-D-maltoside is widely used in various scientific research fields:

    Chemistry: It is used as a surfactant in the synthesis and stabilization of nanoparticles.

    Biology: It aids in the solubilization and stabilization of membrane proteins for structural studies.

    Medicine: It is employed in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: It is used in the formulation of detergents and cleaning agents

Mechanism of Action

1-Oxododecyl-beta-D-maltoside exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them in aqueous solutions. This interaction helps maintain the native structure and activity of the proteins, making them suitable for further analysis . The compound targets membrane proteins and pathways involved in cellular signaling and transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxododecyl-beta-D-maltoside is unique due to its specific glycosidic linkage, which provides optimal solubilization and stabilization of membrane proteins. Its ability to maintain protein activity makes it a preferred choice in many biochemical and biophysical studies .

Properties

IUPAC Name

[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-16(27)35-23-21(32)19(30)22(15(13-26)34-23)36-24-20(31)18(29)17(28)14(12-25)33-24/h14-15,17-26,28-32H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZIQDPFBOROML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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